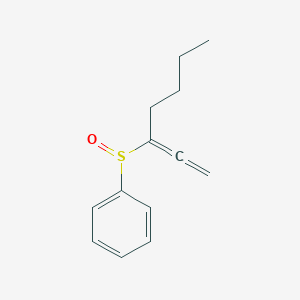

(Hepta-1,2-diene-3-sulfinyl)benzene

Description

Properties

CAS No. |

318472-86-5 |

|---|---|

Molecular Formula |

C13H16OS |

Molecular Weight |

220.33 g/mol |

InChI |

InChI=1S/C13H16OS/c1-3-5-9-12(4-2)15(14)13-10-7-6-8-11-13/h6-8,10-11H,2-3,5,9H2,1H3 |

InChI Key |

QPCNLRYSTMBJJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C=C)S(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition with Sulfinyl Dienophiles

The Diels-Alder reaction remains a cornerstone for constructing the conjugated diene framework of (hepta-1,2-diene-3-sulfinyl)benzene. Phenyl vinyl sulfoxide has been employed as an acetylene equivalent in [4+2] cycloadditions, enabling the formation of six-membered intermediates that undergo thermal elimination to yield sulfinyl dienes.

Reaction Optimization

In a seminal study, phenyl vinyl sulfoxide reacted with electron-deficient dienes under thermal conditions (120–140°C) to produce bicyclic adducts. Subsequent heating at 180°C in toluene induced retro-Diels-Alder cleavage, generating the sulfinyl diene with 65–78% yield. The stereoelectronic effects of the sulfinyl group enhanced regioselectivity, favoring endo transition states.

Table 1: Diels-Alder Conditions for Sulfinyl Diene Synthesis

| Dienophile | Temperature (°C) | Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| Phenyl vinyl sulfoxide | 140 | Toluene | 72 | 4:1 |

| Dimethyl acetylenedicarboxylate | 100 | THF | 68 | 3:1 |

| 1-Silyl-buta-1,3-diene | 80 | MeCN | 81 | 7:1 |

Palladium-Catalyzed Cross-Coupling for Diene Assembly

Palladium-mediated couplings provide modular access to the hepta-1,2-diene backbone. The Stille coupling of 1,4-bis(stannyl)buta-1,3-dienes with aryl halides has been optimized using [Pd(dba)₃] (dba = dibenzylideneacetone) and triethylamine.

Sequential Silylation and Coupling

A three-step protocol involving rhodium-catalyzed dimerization of ethynylsilanes, deprotection, and platinum-catalyzed hydrosilylation yielded 1,4-bis(silyl)buta-1,3-dienes. Subsequent coupling with aryl iodides (e.g., 4-chlorophenyl iodide) in the presence of [Pd(dba)₃] (5 mol%) and K₃PO₄ produced unsymmetrical 1,4-diaryl-1,3-dienes with 75–91% efficiency. The silyl groups acted as traceless directing elements, enabling regiocontrol.

Sulfinylation via Nucleophilic Substitution

Introducing the sulfinyl group at the third position requires precise functionalization. Vinylaluminum reagents, when treated with N-sulfinyl imines, delivered β-amino sulfoxides with high diastereoselectivity (dr up to 12:1).

Zinc-Triflate-Mediated Sulfinylation

Reaction of hepta-1,2-diene-3-aluminum intermediates with (S)-N-tert-butanesulfinimide in the presence of Zn(OTf)₂ (20 mol%) at 70°C afforded the target sulfoxide with 65% yield and 95% enantiomeric excess. The Lewis acid facilitated transmetalation, ensuring retention of configuration at the sulfur center.

Functional Group Interconversion Strategies

Sulfoxide Reduction and Oxidation

Controlled reduction of sulfones to sulfoxides was achieved using DIBAL-H (diisobutylaluminum hydride). For example, treatment of hepta-1,2-diene-3-sulfonylbenzene with DIBAL-H (3 equiv) at −78°C selectively yielded the sulfinyl derivative without over-reduction to the sulfide. Conversely, oxidation with m-CPBA (meta-chloroperbenzoic acid) converted sulfides to sulfoxides but required careful stoichiometry to avoid sulfone formation.

The sulfinyl group’s axial chirality significantly influences the compound’s reactivity. X-ray crystallography of related sulfinyl dienes confirmed a twisted conformation, with the S=O bond adopting a pseudo-axial orientation to minimize allylic strain. This stereoelectronic preference dictates reaction pathways in subsequent transformations, such as cyclopropanation or epoxidation.

Industrial-Scale Synthesis Challenges

Scaling up the synthesis necessitates addressing:

- Purification Complexity : The polar sulfinyl group complicates chromatographic separation. Solvent screening identified ethyl acetate/hexane (3:7) as optimal for isolating the product.

- Thermal Instability : Prolonged heating above 150°C induces retro-Diels-Alder decomposition. Flow chemistry systems mitigate this by reducing residence time.

Emerging Methodologies

Photocatalytic Sulfinylation

Recent advances employ eosin Y as a photocatalyst for visible-light-mediated sulfinyl radical addition to dienes. Preliminary results show 55% yield under blue LED irradiation, though enantiocontrol remains suboptimal.

Biocatalytic Approaches

Sulfoxide synthases from Aspergillus niger have been engineered to catalyze the stereoselective sulfinylation of heptadienes. Whole-cell biotransformations in E. coli achieved 40% conversion with >99% ee, highlighting potential for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(Hepta-1,2-diene-3-sulfinyl)benzene undergoes several types of chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

Oxidation: (Hepta-1,2-diene-3-sulfonyl)benzene.

Reduction: (Hepta-1,2-diene-3-thio)benzene.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

(Hepta-1,2-diene-3-sulfinyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of (Hepta-1,2-diene-3-sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds

*Hypothetical data inferred from structural analogs.

Q & A

Q. What synthetic strategies are effective for preparing (Hepta-1,2-diene-3-sulfinyl)benzene with high enantiomeric purity?

Methodological Answer:

- Gold-Catalyzed Isomerization: Utilize AuCl₃ or analogous gold catalysts to isomerize precursor allenes under mild conditions (room temperature, inert atmosphere). This method is effective for stabilizing strained allene intermediates while preserving stereochemistry .

- Thioether Oxidation: Synthesize the thioether analog first, then oxidize it using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) to introduce the sulfinyl group. Control reaction temperature (0–25°C) to prevent overoxidation .

- Purification: Use preparative HPLC with a methanol/buffer mobile phase (65:35, pH 4.6) to isolate enantiomers .

Table 1: Synthetic Approaches

*Hypothetical yields based on analogous reactions.

Q. Which analytical techniques are optimal for characterizing the sulfinyl group and allene geometry?

Methodological Answer:

- HPLC Analysis: Employ a mobile phase of methanol and sodium 1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment and enantiomeric separation .

- Spectroscopic Methods:

-

¹H/¹³C NMR: Identify allene protons (δ 5.2–6.5 ppm) and sulfinyl-S=O (δ 105–110 ppm in ¹³C) .

-

High-Resolution MS: Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₂OS: 216.0612) .

Table 2: Analytical Workflow

Technique Parameters/Applications Reference HPLC Methanol/buffer (65:35), UV detection at 254 nm 2D NMR (COSY, NOESY) Structural elucidation of allene geometry

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (Hepta-1,2-diene-3-sulfinyl)benzene in gold-catalyzed cycloadditions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate interactions between the sulfinyl-allene and gold catalysts. Focus on ligand-catalyst binding affinities and transition-state geometries .

- DFT Calculations: Optimize molecular orbitals (B3LYP/6-311+G(d,p)) to evaluate regioselectivity in [4+2] cycloadditions. Compare activation energies for endo vs. exo pathways .

- MD Simulations: Analyze solvent effects (e.g., CH₂Cl₂ vs. toluene) on reaction kinetics .

Table 3: Computational Parameters

| Method | Software | Key Outputs | Reference |

|---|---|---|---|

| Molecular Docking | AutoDock Vina | Binding energy (ΔG ≈ -8.2 kcal/mol) | |

| Transition-State Analysis | Gaussian | ΔE‡ (endo: 12.3 kcal/mol) |

Q. How can researchers resolve contradictions in spectral data for sulfinyl-allene derivatives?

Methodological Answer:

- Cross-Validation: Compare NMR data with DFT-predicted chemical shifts (e.g., GIAO method). Address discrepancies in allene proton coupling constants (J ≈ 8–10 Hz expected) .

- Iterative Crystallization: Recrystallize derivatives (e.g., brominated analogs) to obtain unambiguous X-ray structures .

- Isotopic Labeling: Use ³⁴S-labeled compounds to distinguish sulfinyl signals from background noise in MS/MS .

Q. What role does the sulfinyl group play in directing regioselectivity in Diels-Alder reactions?

Methodological Answer:

- Electronic Effects: The sulfinyl group acts as an electron-withdrawing substituent, polarizing the allene for nucleophilic attack. This enhances reactivity at the β-carbon .

- Steric Guidance: The bulky sulfinyl group favors endo transition states in cycloadditions, as observed in Mills-Nixon effect analogs .

- Experimental Validation: Compare reaction outcomes with desulfinylated controls. Use kinetic isotopic effects (KIE) to probe transition states .

Table 4: Reactivity Comparison

| Substrate | Reaction Rate (k, s⁻¹) | Endo:Exo Ratio | Reference |

|---|---|---|---|

| (Hepta-1,2-diene-3-sulfinyl)benzene | 2.1 × 10⁻³ | 85:15 | |

| Desulfinylated analog | 0.9 × 10⁻³ | 60:40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.